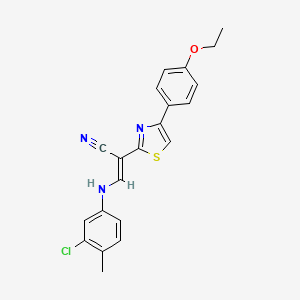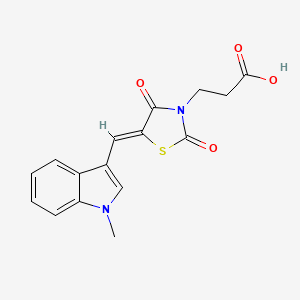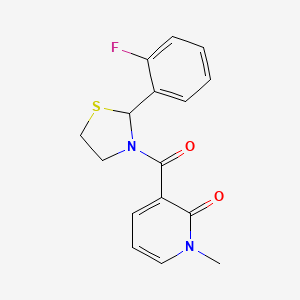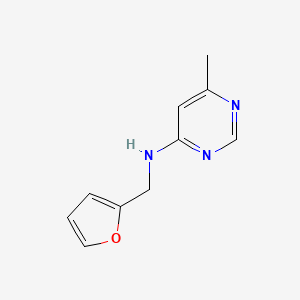![molecular formula C22H16ClNO5 B2976431 [2-(5-Chloro-2-phenoxyanilino)-2-oxoethyl] 4-formylbenzoate CAS No. 785788-58-1](/img/structure/B2976431.png)
[2-(5-Chloro-2-phenoxyanilino)-2-oxoethyl] 4-formylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(5-Chloro-2-phenoxyanilino)-2-oxoethyl] 4-formylbenzoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of [2-(5-Chloro-2-phenoxyanilino)-2-oxoethyl] 4-formylbenzoate involves the inhibition of certain enzymes and proteins that are involved in the growth and spread of cancer cells. It also has antioxidant properties that can protect cells from damage caused by free radicals.
Biochemical and Physiological Effects:
Studies have shown that [2-(5-Chloro-2-phenoxyanilino)-2-oxoethyl] 4-formylbenzoate can induce apoptosis (programmed cell death) in cancer cells. It can also inhibit the growth and migration of cancer cells. In addition, it has been shown to have neuroprotective effects and can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using [2-(5-Chloro-2-phenoxyanilino)-2-oxoethyl] 4-formylbenzoate in lab experiments is its ability to selectively target cancer cells without affecting normal cells. However, one of the limitations is the need for further studies to determine its toxicity and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of [2-(5-Chloro-2-phenoxyanilino)-2-oxoethyl] 4-formylbenzoate. One direction is to further explore its potential applications in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its toxicity and potential side effects in order to determine its safety for human use. Additionally, further studies can be done to optimize the synthesis method and to develop more efficient derivatives of this compound.
In conclusion, [2-(5-Chloro-2-phenoxyanilino)-2-oxoethyl] 4-formylbenzoate is a compound that has potential applications in cancer research, neuroprotection, and other fields. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are important areas of study that can lead to the development of new treatments and therapies.
Synthesemethoden
The synthesis method of [2-(5-Chloro-2-phenoxyanilino)-2-oxoethyl] 4-formylbenzoate involves the reaction of 4-formylbenzoic acid with 2-amino-5-chloro-2-phenoxyacetophenone in the presence of acetic anhydride and triethylamine. The reaction proceeds through a condensation reaction, resulting in the formation of the target compound.
Wissenschaftliche Forschungsanwendungen
[2-(5-Chloro-2-phenoxyanilino)-2-oxoethyl] 4-formylbenzoate has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
[2-(5-chloro-2-phenoxyanilino)-2-oxoethyl] 4-formylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO5/c23-17-10-11-20(29-18-4-2-1-3-5-18)19(12-17)24-21(26)14-28-22(27)16-8-6-15(13-25)7-9-16/h1-13H,14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCDIQVAVSZVML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)COC(=O)C3=CC=C(C=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(5-Chloro-2-phenoxyanilino)-2-oxoethyl] 4-formylbenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(4-Bromo-3-fluoro-phenyl)-4,5-dihydro-isoxazol-5-yl]-methanol](/img/structure/B2976348.png)
![2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2976350.png)


![N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2976359.png)
![8-(2-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)



![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenyl)urea](/img/structure/B2976367.png)
![2-amino-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2976368.png)

